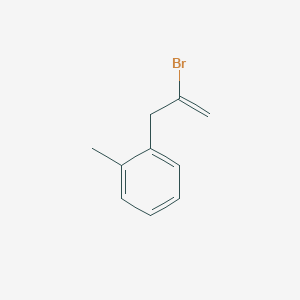

2-Bromo-3-(2-methylphenyl)-1-propene

Description

Significance of Aryl-Substituted Bromoalkenes in Modern Organic Chemistry

Aryl-substituted bromoalkenes are of considerable importance in modern organic chemistry due to their dual functionality. The presence of a bromine atom and an aryl group allows for a wide range of chemical modifications. The carbon-bromine bond can be readily cleaved to participate in various coupling reactions, while the aryl group can be functionalized through electrophilic aromatic substitution.

These compounds are particularly valuable in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The versatility of aryl-substituted bromoalkenes is highlighted by their application in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov In these reactions, the bromine atom acts as a leaving group, enabling the formation of new bonds with a variety of organic fragments. nih.gov

The reactivity of the double bond in the alkene moiety further expands the synthetic utility of these compounds, allowing for addition reactions and other transformations. The interplay between the electronic effects of the aryl substituent and the reactivity of the bromoalkene functionality is a subject of ongoing research, aiming to fine-tune the selectivity and efficiency of synthetic methodologies.

Historical Context and Evolution of Research on Propene Derivatives

The study of propene and its derivatives has a rich history, evolving from fundamental investigations of alkene reactivity to the development of sophisticated synthetic methods. Early research focused on understanding the basic reactions of the carbon-carbon double bond, such as addition and polymerization. The discovery of allylic bromination, a reaction that selectively introduces a bromine atom at the carbon adjacent to a double bond, was a significant milestone. masterorganicchemistry.com This reaction provided a direct route to allylic bromides, which are highly versatile synthetic intermediates. masterorganicchemistry.com

The development of organometallic chemistry in the mid-20th century revolutionized the use of propene derivatives in synthesis. The advent of palladium-catalyzed cross-coupling reactions, in particular, opened up new avenues for the construction of complex molecular architectures from simple precursors. acs.org These reactions demonstrated the power of using transition metals to mediate the formation of new chemical bonds with high efficiency and selectivity.

In recent years, research on propene derivatives has been driven by the demand for more sustainable and atom-economical synthetic methods. This has led to the development of greener bromination techniques and more efficient catalytic systems. semanticscholar.org The continuous evolution of synthetic methodologies has solidified the position of propene derivatives, including aryl-substituted brioalkenes, as indispensable tools in the modern organic chemist's toolbox.

An extensive search of scientific literature and chemical databases has revealed a significant lack of specific research data for the compound 2-Bromo-3-(2-methylphenyl)-1-propene . While the fundamental principles of organic chemistry allow for predictions of its reactivity based on its structural features—namely the presence of an allylic bromide, a vinyl group, and a substituted aromatic ring—there is insufficient published experimental data to provide a thorough, informative, and scientifically accurate article as requested by the detailed outline.

The required sections on specific reaction pathways, mechanistic investigations, advanced reaction studies, and applications, including detailed research findings and data tables, cannot be completed without specific studies on this molecule. General discussions on the reactivity of analogous compounds, such as other allylic halides or substituted styrenes, would be speculative and would not meet the requirement for scientifically accurate content focused solely on this compound.

Therefore, it is not possible to generate the requested article at this time due to the absence of dedicated research on this specific chemical compound in the available literature.

2 Reactivity and Mechanistic Investigations of this compound

The reactivity of this compound is characterized by the interplay of its two primary functional groups: the vinyl bromide and the allylic C-H bonds. This structure allows for a diverse range of chemical transformations, making it a valuable substrate in synthetic organic chemistry for the construction of complex molecular architectures.

1 Pyrazoline Ring Formation

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are of significant interest due to their wide range of biological activities. The synthesis of pyrazoline rings often involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine (B178648) derivatives. chim.itnih.gov In the context of this compound, a plausible pathway to a pyrazoline derivative would first involve the conversion of the bromoalkene into an α,β-unsaturated carbonyl compound.

One common mechanism for pyrazoline formation from α,β-unsaturated ketones involves an initial Michael addition of hydrazine to the β-carbon of the alkene, followed by an intramolecular cyclization and dehydration. researchgate.net Alternatively, the reaction can proceed via the formation of a hydrazone intermediate, which then undergoes cyclization. chim.itresearchgate.net

Another potential route for the formation of pyrazolines from a bromoalkene substrate could involve its conversion to a 1,2-dibromo derivative. This dihalide can then react with hydrazine in a cyclocondensation reaction to yield the pyrazoline ring. organic-chemistry.orgolemiss.edu The specific reaction conditions would determine the favorability of each pathway.

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1. Oxidation to α,β-unsaturated ketone | e.g., Palladium-catalyzed oxidation (Wacker-type) | 3-(2-methylphenyl)prop-1-en-2-one |

| 2. Cyclocondensation | Hydrazine hydrate (B1144303) (N2H4·H2O), acid or base catalyst, reflux | Substituted pyrazoline |

| Alternative Route | ||

| 1. Dihalogenation | Br2, inert solvent | 1,2-Dibromo-3-(2-methylphenyl)propane |

| 2. Cyclocondensation | Hydrazine hydrate (N2H4·H2O), base, reflux | Substituted pyrazoline |

2 Triazole Synthesis via Click Chemistry Approaches

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,2,3-triazole ring. For this compound to participate in a CuAAC reaction, it must first be converted into an alkyne.

A common method for the synthesis of alkynes from alkenes involves a two-step process: halogenation of the double bond to form a vicinal dihalide, followed by a double dehydrohalogenation reaction using a strong base. organic-chemistry.org In the case of this compound, the initial bromination would yield a tribromoalkane. Subsequent treatment with a strong base, such as sodium amide (NaNH2), would eliminate two molecules of hydrogen bromide to form the desired alkyne.

Once the corresponding alkyne, 3-(2-methylphenyl)-1-propyne, is synthesized, it can then undergo the CuAAC reaction with an organic azide (B81097) in the presence of a copper(I) catalyst to yield the 1,4-disubstituted 1,2,3-triazole.

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1. Bromination | Br2, inert solvent (e.g., CH2Cl2) | 1,2,2-Tribromo-3-(2-methylphenyl)propane |

| 2. Double Dehydrobromination | Excess NaNH2, liquid NH3 or high-boiling solvent | 3-(2-methylphenyl)-1-propyne |

| 3. CuAAC Reaction | Organic azide (R-N3), Cu(I) catalyst (e.g., CuSO4/sodium ascorbate), solvent (e.g., t-BuOH/H2O) | 1-Substituted-4-((2-methylphenyl)methyl)-1H-1,2,3-triazole |

3 Schiff Base Derivatization

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. To derivatize this compound into a Schiff base, it must first be converted into either a carbonyl compound or a primary amine.

Conversion to a Carbonyl Compound:

Wacker-type Oxidation: Palladium-catalyzed oxidation in the presence of water can convert terminal alkenes into methyl ketones. libretexts.orgchem-station.com For this compound, this would likely yield a bromo-substituted ketone.

Ozonolysis: Oxidative cleavage of the double bond with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would cleave the molecule to produce a carbonyl compound. masterorganicchemistry.com

Conversion to a Primary Amine:

Nucleophilic Allylic Substitution: As an allylic bromide, this compound is susceptible to SN2 reactions. libretexts.org Reaction with a suitable nitrogen nucleophile, such as sodium azide followed by reduction, or directly with ammonia, can introduce a primary amine group. tandfonline.comlibretexts.org The Delépine reaction, which involves the reaction of an alkyl halide with hexamethylenetetramine followed by acidic hydrolysis, is another method for preparing primary amines. orgsyn.org

Once the corresponding aldehyde, ketone, or primary amine is synthesized, it can be reacted with a primary amine or a carbonyl compound, respectively, under dehydrating conditions to form the desired Schiff base derivative.

| Pathway | Step 1: Functional Group Transformation | Reagents and Conditions (Step 1) | Step 2: Schiff Base Formation | Reagents and Conditions (Step 2) |

|---|---|---|---|---|

| Via Carbonyl | Oxidation to Ketone | PdCl2, CuCl2, O2, H2O (Wacker Oxidation) | Condensation with Primary Amine | R-NH2, acid catalyst, removal of H2O |

| Via Amine | Nucleophilic Substitution | 1. NaN3, DMF; 2. LiAlH4, THF or Hexamethylenetetramine followed by HCl/EtOH | Condensation with Aldehyde/Ketone | R'COR'', acid catalyst, removal of H2O |

3 Mechanistic Elucidation of Catalytic Processes Involving Bromoalkenes (e.g., C-C and C-N Coupling)

Bromoalkenes are important substrates in palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The general mechanism for these transformations involves a catalytic cycle with a palladium complex.

C-C Coupling (e.g., Suzuki-Miyaura Reaction):

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. The generally accepted mechanism proceeds through three key steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a square planar Pd(II) complex. nobelprize.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide ion. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst. nobelprize.org

C-N Coupling (e.g., Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an amine and an organic halide. organic-chemistry.org The catalytic cycle is similar to that of C-C coupling reactions:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the vinyl bromide of this compound, forming a Pd(II) complex. acs.org

Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and in the presence of a base, is deprotonated to form a palladium-amido complex.

Reductive Elimination: The aryl and amino groups are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst. acs.org

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| Oxidative Addition | Insertion of Pd into the C-Br bond of the bromoalkene. | Pd(0) → Pd(II) |

| Transmetalation (C-C) / Amine Coordination & Deprotonation (C-N) | Transfer of an organic group from an organometallic reagent (C-C) or formation of a palladium-amido complex (C-N). | No change |

| Reductive Elimination | Formation of the new C-C or C-N bond and regeneration of the active catalyst. | Pd(II) → Pd(0) |

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNSEMKTHSNJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641119 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-14-8 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Bromo 3 2 Methylphenyl 1 Propene

4 Investigation of Ionic Addition Reactions in Halogenation

The halogenation of alkenes is a classic example of an electrophilic addition reaction. The reaction of 2-Bromo-3-(2-methylphenyl)-1-propene with a halogen, such as bromine (Br2), proceeds through an ionic mechanism involving a cyclic halonium ion intermediate.

The mechanism can be described in two main steps: researchgate.net

Formation of the Bromonium Ion: The electron-rich π-bond of the alkene attacks one of the bromine atoms in the Br2 molecule, which becomes polarized as it approaches the alkene. sci-hub.se This leads to the formation of a three-membered ring intermediate called a bromonium ion, where the bromine atom is bonded to both carbons of the original double bond and bears a positive charge. Simultaneously, a bromide ion (Br-) is displaced. tandfonline.comsci-hub.se

Nucleophilic Attack by Bromide: The bromide ion then acts as a nucleophile and attacks one of the carbons of the bromonium ion from the side opposite to the bridging bromine atom. tandfonline.com This backside attack, analogous to an SN2 reaction, leads to the opening of the three-membered ring and results in the anti-addition of the two bromine atoms across the double bond. researchgate.net

Due to the formation of the bridged bromonium ion, carbocation rearrangements are not typically observed in this reaction. researchgate.net The stereochemistry of the starting alkene influences the stereochemistry of the resulting dihalide product.

| Feature | Description |

|---|---|

| Reaction Type | Electrophilic Addition |

| Key Intermediate | Cyclic bromonium ion |

| Stereochemistry | Anti-addition of the two halogen atoms |

| Rearrangements | Generally not observed |

Spectroscopic Characterization Methodologies for 2 Bromo 3 2 Methylphenyl 1 Propene

Vibrational Spectroscopy (FTIR) in Structural Elucidation

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of 2-Bromo-3-(2-methylphenyl)-1-propene is expected to display several characteristic absorption bands that confirm its key structural features: the aromatic ring, the alkene group, and the carbon-bromine bond.

The key vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz

Alkene (=C-H) Stretching: The stretching of the C-H bonds on the terminal double bond is also expected in the 3100-3000 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range.

C=C Stretching: The carbon-carbon double bond of the propene group gives rise to a characteristic absorption band around 1650-1640 cm⁻¹. vscht.cz The aromatic ring will also show C=C stretching vibrations, typically in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the vinyl group (=CH₂) are expected around 990 cm⁻¹ and 910 cm⁻¹. The substitution pattern on the aromatic ring (ortho-disubstituted) would typically result in a strong absorption band in the 770-735 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond is found in the fingerprint region of the spectrum, typically between 690 and 515 cm⁻¹. orgchemboulder.com

The expected FTIR absorption bands are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic & Alkene | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2950 - 2850 | Medium-Strong |

| C=C Stretch | Alkene | 1650 - 1640 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| =C-H Bend (out-of-plane) | Alkene | ~990 and ~910 | Strong |

| C-H Bend (out-of-plane) | Aromatic (ortho) | 770 - 735 | Strong |

| C-Br Stretch | Alkyl Halide | 690 - 515 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for each chemically non-equivalent proton. The chemical shift (δ) of each signal, its integration (the area under the peak), and its splitting pattern (multiplicity) provide a wealth of structural information.

Aromatic Protons (Ar-H): The four protons on the ortho-substituted benzene ring are chemically distinct and are expected to resonate in the downfield region, typically between δ 7.0 and 7.5 ppm, appearing as a complex multiplet.

Vinyl Protons (=CH₂): The two protons on the terminal carbon of the double bond are diastereotopic and will appear as two distinct signals. Due to the presence of the bromine atom on the adjacent carbon, these protons are deshielded and expected to resonate around δ 5.5 - 6.0 ppm. Each signal would likely appear as a singlet or a narrow doublet due to weak geminal coupling.

Methylene Protons (-CH₂-): The two benzylic protons are adjacent to the aromatic ring and the double bond. They are expected to resonate around δ 3.7 ppm and will likely appear as a singlet, as there are no adjacent protons to couple with.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring are equivalent and will produce a sharp singlet in the upfield region, typically around δ 2.3 ppm.

| Proton Environment | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic | Ar-H | ~7.0 - 7.5 | Multiplet | 4H |

| Vinyl | =CH₂ | ~5.5 - 6.0 | Two Singlets | 2H |

| Methylene | -CH₂-Ar | ~3.7 | Singlet | 2H |

| Methyl | -CH₃ | ~2.3 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: Six signals are expected for the six carbons of the 2-methylphenyl group, resonating in the typical aromatic region of δ 125-140 ppm. The carbon bearing the methyl group and the carbon attached to the propene side chain are quaternary and will show weaker signals.

Alkene Carbons: The two carbons of the C=C double bond will have distinct chemical shifts. The terminal carbon (=CH₂) is expected around δ 118 ppm, while the carbon bearing the bromine atom (C-Br) will be significantly less shielded, appearing further downfield around δ 135 ppm.

Methylene Carbon (-CH₂-): The benzylic carbon atom is expected to resonate in the range of δ 40-45 ppm.

Methyl Carbon (-CH₃): The methyl carbon attached to the aromatic ring will give a signal in the upfield region, typically around δ 19-22 ppm.

| Carbon Environment | Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Quaternary | C-CH₃, C-CH₂ | ~135 - 140 |

| Aromatic CH | Ar-C | ~125 - 130 |

| Alkene | C =CH₂ | ~135 |

| Alkene | C=C H₂ | ~118 |

| Methylene | -C H₂-Ar | ~40 - 45 |

| Methyl | -C H₃ | ~19 - 22 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves directing an X-ray beam onto a single crystal of the compound. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed electron density map can be generated, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be determined. nih.gov

For this compound, successful single-crystal XRD analysis would provide unambiguous confirmation of its structure. This analysis is contingent on the ability to grow a high-quality, single crystal of the material, which can be challenging for many organic compounds, particularly those that are liquids or oils at room temperature. youtube.com

If a suitable crystal were obtained, XRD analysis would reveal:

Molecular Conformation: The precise dihedral angle between the plane of the aromatic ring and the plane of the propene group in the solid state.

Bond Parameters: Highly accurate measurements of all bond lengths (e.g., C-Br, C=C, C-C, C-H) and bond angles, confirming the expected geometry.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including any intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds. In related bromo-substituted organic compounds, crystal packing is often influenced by halogen interactions. nih.govsemanticscholar.org

Absolute Stereochemistry: If the compound were chiral and crystallized in a non-centrosymmetric space group, its absolute configuration could be determined.

While no published crystal structure for this compound is currently available, the technique remains the gold standard for solid-state structural determination. researchgate.net

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org For structural elucidation, a sample is ionized, causing the formation of a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to identify the compound and deduce its structure. chemguide.co.uk

For this compound, the mass spectrum would exhibit several key features:

Molecular Ion Peak: The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, will result in two molecular ion peaks of nearly equal intensity. miamioh.edu These would appear at m/z values corresponding to the molecular weight of the compound with each isotope.

Isotopic Pattern: This characteristic M⁺˙ and M+2 peak pattern is a definitive indicator of the presence of a single bromine atom in the ion. miamioh.edu

Key Fragmentation Pathways: The molecular ion is energetically unstable and will fragment in predictable ways. libretexts.org

Loss of Bromine: A common fragmentation pathway for alkyl halides is the cleavage of the carbon-halogen bond. This would result in a significant peak corresponding to the loss of a bromine radical (·Br), giving a fragment ion [M-Br]⁺.

Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring is also highly probable. This can lead to the formation of a tropylium ion or a related C₇H₇⁺ fragment, which is a very stable carbocation and often appears as a prominent peak at m/z 91 for toluene derivatives. youtube.com

Loss of a Methyl Group: Fragmentation involving the loss of a methyl radical from the molecular ion is also possible.

| m/z Value | Identity of Fragment | Significance |

| [M]⁺˙ & [M+2]⁺˙ | Molecular Ion | Confirms molecular weight and presence of one bromine atom. |

| [M-Br]⁺ | [C₁₀H₁₁]⁺ | Loss of the bromine atom. |

| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion, characteristic of a tolyl group. |

| [M-CH₃]⁺ | [C₉H₈Br]⁺ | Loss of the methyl group. |

Applications of 2 Bromo 3 2 Methylphenyl 1 Propene in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

2-Bromo-3-(2-methylphenyl)-1-propene serves as a versatile building block in the synthesis of complex molecules due to the presence of both an allylic system and a vinyl bromide moiety. The allylic C-H bonds are susceptible to radical reactions, while the carbon-bromine bond can participate in a variety of cross-coupling and nucleophilic substitution reactions. chemistrysteps.compearson.comlibretexts.org This dual reactivity allows for sequential or selective functionalization, enabling the introduction of the 2-methylphenylpropene scaffold into larger molecular frameworks.

The reactivity of allylic bromides makes them key intermediates in organic synthesis. For instance, they can undergo nucleophilic substitution reactions where the bromide is displaced by a wide range of nucleophiles, including amines, alkoxides, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. masterorganicchemistry.comlibretexts.orglibretexts.org Furthermore, the vinyl bromide functionality can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon bonds at the sp²-hybridized carbon. organic-chemistry.orgbrynmawr.edunih.gov This versatility is crucial for the convergent synthesis of complex natural products and other intricate organic structures.

Below is a table summarizing potential reactions for complex molecule construction:

| Reaction Type | Reagents and Conditions | Resulting Functionality |

| Nucleophilic Substitution | Nu⁻ (e.g., R₂NH, RO⁻, CN⁻) | Introduction of various functional groups at the allylic position |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | Arylation or vinylation at the vinylic position |

| Heck Coupling | Alkene, Pd catalyst, base | Formation of a new C-C bond at the vinylic position |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynylation at the vinylic position |

| Radical Addition | Radical initiator, H-donor | Functionalization at the allylic position |

Precursor in Pharmaceutical Intermediate Synthesis

In the realm of pharmaceutical chemistry, the development of efficient synthetic routes to novel molecular scaffolds is of paramount importance. Allylic bromides are valuable precursors in the synthesis of various pharmaceutical intermediates due to their ability to undergo a wide range of chemical transformations. researchgate.netmdpi.com The this compound molecule can be envisioned as a starting material for the synthesis of compounds with potential biological activity. The introduction of the 2-methylphenylpropene moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

The reactivity of the allylic bromide allows for the attachment of this fragment to various core structures of pharmacologically active compounds. For example, nucleophilic substitution with a nitrogen-containing heterocycle could lead to the formation of novel amine derivatives. Furthermore, cross-coupling reactions can be employed to construct more complex carbon skeletons that are often found in drug candidates. mdpi.com The ortho-methyl group on the phenyl ring can provide steric hindrance, which may influence the binding affinity and selectivity of the final compound to its biological target.

Utility as an Intermediate in Agrochemical Research and Development

The search for new and effective agrochemicals, such as herbicides, insecticides, and fungicides, is a continuous effort in the chemical industry. The synthesis of novel organic compounds is a key aspect of this research. Aryl-substituted propenes are a class of compounds that have been explored for their potential agrochemical applications. The unique substitution pattern of this compound makes it a potential intermediate in the development of new crop protection agents.

The functional handles present in the molecule allow for its incorporation into a variety of molecular structures. For instance, the synthesis of novel ethers, esters, or nitrogen-containing derivatives through substitution of the bromide could lead to compounds with desired biological activities. The lipophilicity and steric properties imparted by the 2-methylphenyl group could play a crucial role in the transport and mode of action of the potential agrochemical.

Exploration in Material Science for Novel Compound Generation

In material science, the design and synthesis of new monomers and polymers with specific properties are of great interest. The presence of a polymerizable double bond in this compound suggests its potential use as a monomer in addition polymerization reactions. essentialchemicalindustry.orgstanmorephysics.com The resulting polymer would feature a pendant 2-methylphenyl group and a bromine atom at every other carbon along the polymer backbone.

The bromine atoms in the resulting polymer could serve as sites for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties. researchgate.netresearchgate.net For example, the bromine could be substituted or eliminated to create new functionalities. The bulky 2-methylphenyl group would likely influence the physical properties of the polymer, such as its glass transition temperature and solubility. Such functionalized polymers could find applications in areas like specialty coatings, membranes, or as supports for catalysts.

Design and Synthesis of Derivatives with Targeted Reactivity

The strategic placement of functional groups in this compound allows for the design and synthesis of a wide array of derivatives with tailored reactivity. The vinyl bromide can be converted into other functional groups, thereby altering the electronic and steric properties of the double bond. For example, lithiation followed by quenching with an electrophile can introduce a variety of substituents at the vinylic position. orgsyn.orgresearchgate.net

Furthermore, the allylic position can be functionalized through various reactions. For instance, allylic bromination can be achieved using reagents like N-bromosuccinimide (NBS), which proceeds via a radical mechanism. masterorganicchemistry.compearson.com The resulting allylic bromide can then undergo nucleophilic substitution reactions. The ability to selectively modify different parts of the molecule makes this compound a valuable platform for generating a library of compounds with diverse reactivity profiles for various applications in organic synthesis.

The following table outlines some potential derivatization strategies:

| Starting Material | Reagents and Conditions | Product Type | Targeted Reactivity |

| This compound | R-MgX, Ni or Pd catalyst | Substituted propene | Modified electronic/steric properties |

| This compound | R-NH₂, base | Allylic amine | Introduction of a basic site |

| This compound | R-OH, base | Allylic ether | Altered polarity and hydrogen bonding capability |

| 1-(2-methylphenyl)-2-propene | NBS, light | Allylic bromide | Precursor for further substitutions |

Conclusion and Future Research Perspectives

Summary of Current Research Advancements

The synthesis and reactivity of allylic bromides, such as 2-Bromo-3-(2-methylphenyl)-1-propene, are cornerstones of modern organic synthesis, providing versatile intermediates for the construction of complex molecules. Current research advancements in this area have largely focused on the direct functionalization of allylic C-H bonds in unactivated alkenes, a strategy that circumvents the need for pre-functionalized substrates. rsc.org This approach is highly relevant to the synthesis of this compound, which would typically be formed via the allylic bromination of 3-(2-methylphenyl)-1-propene.

Recent progress has been notable in the development of sophisticated catalytic systems that offer high degrees of control over selectivity. Transition metal catalysis, particularly with palladium, rhodium, cobalt, and iridium, has been at the forefront of these developments. rsc.org For instance, palladium-catalyzed allylic C-H oxidation can be employed to introduce a leaving group, which can then be substituted. nih.govnih.gov More direct approaches involve the use of N-bromosuccinimide (NBS) under radical conditions, a classic method that continues to be refined. masterorganicchemistry.comchemistrysteps.comlibretexts.org The key advantage of NBS is that it provides a low concentration of bromine, which favors allylic substitution over addition to the double bond. masterorganicchemistry.comyoutube.comlibretexts.org

Furthermore, the emergence of metallaphotoredox catalysis has opened new avenues for allylic and benzylic C-H bond functionalization. rsc.org These methods often proceed under mild conditions and can offer unique reactivity and selectivity profiles. While direct examples involving 3-(2-methylphenyl)-1-propene are not prevalent in the literature, the general principles of these advanced catalytic methods are applicable and represent the current state-of-the-art for the synthesis of compounds like this compound.

Identification of Unexplored Reactivity and Synthetic Challenges

Despite the advancements, several challenges and areas of unexplored reactivity remain for compounds like this compound. A primary synthetic challenge lies in achieving high regioselectivity and stereoselectivity. The allylic bromination of an unsymmetrical alkene like 3-(2-methylphenyl)-1-propene can potentially lead to a mixture of constitutional isomers due to the formation of a resonance-stabilized allylic radical. libretexts.orgmasterorganicchemistry.com The radical intermediate can be attacked by the bromine radical at two different positions, leading to the desired this compound and the isomeric 1-bromo-3-(2-methylphenyl)-1-propene. Controlling the reaction to favor one isomer over the other remains a significant hurdle.

Another challenge is the potential for allylic rearrangements, where the initial product isomerizes to a more thermodynamically stable alkene. masterorganicchemistry.com This can be particularly problematic during purification or subsequent reactions. The stereochemistry of the reaction is also a critical aspect that is often difficult to control in radical-mediated processes. chemistrysteps.com Achieving enantioselective allylic bromination is a formidable challenge and an area ripe for exploration.

The unexplored reactivity of this compound itself presents numerous opportunities. While it is a classic substrate for nucleophilic substitution reactions, its utility in more complex, modern synthetic transformations is less understood. For example, its participation in cross-coupling reactions, particularly those that proceed with high stereofidelity, could be a valuable area of investigation. The development of catalytic systems that can activate the C-Br bond for novel bond formations is a key area for future research.

Potential Directions for Future Academic Investigations

The future of research on this compound and related allylic bromides will likely focus on addressing the aforementioned challenges and exploring new synthetic applications.

Key potential directions for future academic investigations include:

Development of Novel Catalytic Systems: There is a continuing need for new catalysts that can achieve higher levels of regio- and enantioselectivity in the allylic bromination of unsymmetrical alkenes. This could involve the design of new chiral ligands for transition metals or the development of novel organocatalysts that can control the stereochemical outcome of the reaction.

Exploration of Asymmetric Allylic Functionalization: Building on recent advances in asymmetric catalysis, the development of methods for the enantioselective synthesis of this compound would be a significant breakthrough. This would open up new possibilities for the synthesis of chiral molecules. nih.govnih.gov

Mechanistic Studies: A deeper understanding of the reaction mechanisms of both the formation and subsequent reactions of this compound is crucial for the rational design of new synthetic methods. Detailed kinetic and computational studies could provide valuable insights into the factors that control selectivity. masterorganicchemistry.com

Application in Target-Oriented Synthesis: The utility of this compound as a building block in the synthesis of natural products and other biologically active molecules should be further explored. Its ability to introduce a functionalized three-carbon unit makes it a potentially valuable intermediate.

Investigation of Unconventional Reactivity: Moving beyond traditional nucleophilic substitution, future research could explore the use of this compound in radical-mediated C-C bond-forming reactions, transition metal-catalyzed cross-coupling reactions, and other modern synthetic transformations. The influence of the ortho-methyl group on the phenyl ring on the reactivity and selectivity of these reactions would be of particular interest.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-3-(2-methylphenyl)-1-propene, and how can reaction conditions influence product yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or halogenation reactions. For example, allylic bromination of 3-(2-methylphenyl)-1-propene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ at 80°C can yield the target product. Reaction optimization should focus on controlling stoichiometry, solvent polarity, and temperature to minimize by-products like di-brominated derivatives .

- Key Variables :

| Parameter | Optimal Range | By-Products Observed |

|---|---|---|

| Temperature | 70–85°C | 2,3-Dibromo derivatives |

| Solvent | CCl₄ or DCM | Oxidation products |

| Initiator | AIBN (0.5–1 mol%) | Polymerization by-products |

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

- Methodological Answer :

- ¹H NMR : The vinyl proton (CH₂=CH–Br) appears as a doublet of doublets (δ 5.8–6.2 ppm) due to coupling with adjacent protons. The ortho-methyl group on the phenyl ring causes deshielding in aromatic protons (δ 7.2–7.5 ppm) .

- ¹³C NMR : The brominated carbon (C-Br) resonates at δ 110–120 ppm, while the allylic carbons appear at δ 130–140 ppm.

- IR : A strong C=C stretch near 1650 cm⁻¹ and C–Br vibration at 550–650 cm⁻¹ confirm the structure .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software can determine bond angles and torsion angles. For instance, the C–Br bond length (1.85–1.92 Å) and the dihedral angle between the phenyl ring and propene moiety (15–25°) confirm the planar geometry. Refinement protocols should include anisotropic displacement parameters and hydrogen atom positioning via SHELXPRO .

- Example Data :

| Parameter | Observed Value |

|---|---|

| C–Br bond length | 1.89 Å |

| Dihedral angle | 22.5° |

| R-factor | <0.05 |

Q. What mechanistic insights explain conflicting reactivity data in radical vs. electrophilic bromination of 3-(2-methylphenyl)-1-propene?

- Methodological Answer :

- Radical Bromination (NBS) : Proceeds via allylic hydrogen abstraction, forming a brominated product with retention of the double bond. Side products arise from over-bromination or allylic rearrangement .

- Electrophilic Bromination (Br₂/FeBr₃) : Targets the aromatic ring, leading to para/ortho-brominated phenyl derivatives. Competing pathways can be analyzed using Hammett plots or DFT calculations to compare σ⁺ values for substituent effects .

- Contradiction Resolution : Use GC-MS to track intermediates and UV-Vis spectroscopy to monitor bromine consumption kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.